![molecular formula C10H13NO2 B1267123 Benzoic acid, 4-[(1-methylethyl)amino]- CAS No. 121086-18-8](/img/structure/B1267123.png)

Benzoic acid, 4-[(1-methylethyl)amino]-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

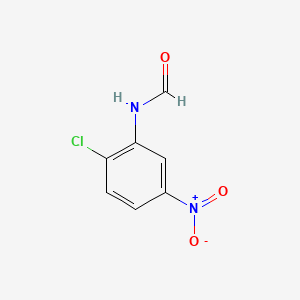

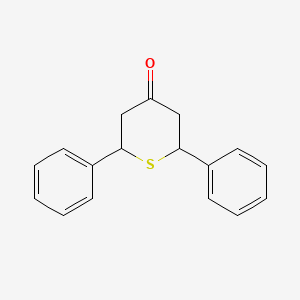

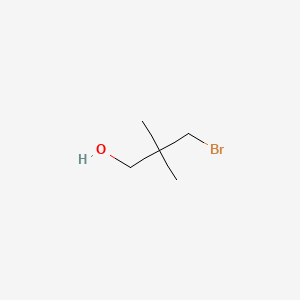

Benzoic acid, 4-[(1-methylethyl)amino]-, also known as 4-Methylaminobenzoic acid (MABA), is an organic compound with the molecular formula C8H11NO2. It is a white solid that is soluble in water and has a melting point of 116-118 °C. MABA is used in a variety of applications, including as a pharmaceutical intermediate, in the synthesis of organic compounds, and as a reagent in the laboratory.

Aplicaciones Científicas De Investigación

Pharmacokinetics and Analytical Methods : A study by Xu et al. (2020) focused on the pharmacokinetics of a related compound, Benzoic acid, 4-[[(2-hydroxyethyl)amino]carbonyl]-, methyl ester, in rats. They used ultra-high performance liquid chromatography combined with electrospray quadrupole-time of flight mass spectrometry to investigate the pharmacokinetics after intravenous and oral administrations, demonstrating the compound's rapid distribution and bioavailability in rat plasma (Haoran Xu et al., 2020).

Antimicrobial Applications : Komurcu et al. (1995) explored the synthesis and evaluation of arylhydrazones of p-aminobenzoic acid hydrazide as antimicrobial agents. This study indicates the potential antimicrobial applications of compounds structurally related to Benzoic acid, 4-[(1-methylethyl)amino]- (S. Komurcu et al., 1995).

Azo-Benzoic Acids in Spectroscopy and Molecular Characterization : Baul et al. (2009) characterized several azo-benzoic acids, including 4-[((E)-1-{2-hydroxy-5-[(E)-2-(aryl)-1-diazenyl]phenyl}methylidene)amino]benzoic acid, using spectroscopic techniques. This research demonstrates the use of benzoic acid derivatives in molecular structure and spectral analysis (T. Baul et al., 2009).

Chemical Synthesis and Modification : Pascal et al. (2000) synthesized a novel unnatural amino acid, 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), from 4-aminobenzoic acid. This study highlights the chemical synthesis and potential applications of benzoic acid derivatives in peptidomimetics and combinatorial chemistry (R. Pascal et al., 2000).

Molecular Properties and Metabolism : Ghauri et al. (1992) conducted a study on a series of substituted benzoic acids, including 4-amino benzoic acid. They investigated the compounds' physicochemical properties, metabolism, and the interaction with drug-metabolizing enzyme active sites. This research provides insight into the metabolism of benzoic acid derivatives (F. Y. Ghauri et al., 1992).

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s structurally similar to 4-aminobenzoic acid (paba), which is an essential nutrient for many human pathogens . PABA and its derivatives have exhibited various biological activities .

Mode of Action

It’s known that paba, a structurally similar compound, is an intermediate in the synthesis of folate by bacteria, plants, and fungi . Sulfonamide drugs, which are structurally similar to PABA, have antibacterial activity due to their ability to interfere with the conversion of PABA to folate by the enzyme dihydropteroate synthetase .

Biochemical Pathways

Paba is involved in the synthesis of folate, an essential nutrient for many organisms .

Result of Action

Some derivatives of paba have shown antibacterial activity, including inhibition of methicillin-resistant staphylococcus aureus (mrsa), moderate antimycobacterial activity, and potent broad-spectrum antifungal properties . Some of these derivatives also exhibited notable cytotoxicity for the cancer HepG2 cell line .

Análisis Bioquímico

Biochemical Properties

Benzoic acid, 4-[(1-methylethyl)amino]- plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in the metabolism of xenobiotic carboxylic acids, such as glycine N-acyltransferase (GLYAT) and acyl-CoA synthetase . These interactions facilitate the conjugation of benzoic acid, 4-[(1-methylethyl)amino]- with glycine, forming hippuric acid, which is then excreted from the body .

Cellular Effects

Benzoic acid, 4-[(1-methylethyl)amino]- affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in the detoxification processes and the metabolism of xenobiotics . Additionally, it can impact cellular metabolism by altering the levels of metabolites and influencing metabolic flux .

Molecular Mechanism

The molecular mechanism of benzoic acid, 4-[(1-methylethyl)amino]- involves several key interactions at the molecular level. It binds to specific enzymes and proteins, leading to enzyme inhibition or activation. For instance, it inhibits certain enzymes involved in the oxidative metabolism of xenobiotics, thereby reducing the formation of reactive oxygen species . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of benzoic acid, 4-[(1-methylethyl)amino]- can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that benzoic acid, 4-[(1-methylethyl)amino]- is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of benzoic acid, 4-[(1-methylethyl)amino]- vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can be effectively metabolized and excreted . At high doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm .

Metabolic Pathways

Benzoic acid, 4-[(1-methylethyl)amino]- is involved in several metabolic pathways. It is primarily metabolized through conjugation with glycine, forming hippuric acid . This process involves the enzymes glycine N-acyltransferase (GLYAT) and acyl-CoA synthetase . The compound can also influence metabolic flux by altering the levels of intermediates and end products in various metabolic pathways .

Transport and Distribution

The transport and distribution of benzoic acid, 4-[(1-methylethyl)amino]- within cells and tissues are facilitated by specific transporters and binding proteins. These interactions help in the localization and accumulation of the compound in specific cellular compartments . The compound’s distribution is influenced by its physicochemical properties, such as solubility and partition coefficient .

Subcellular Localization

Benzoic acid, 4-[(1-methylethyl)amino]- is localized in specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications play a crucial role in directing the compound to specific organelles . For instance, it has been observed to localize in the mitochondria, where it interacts with enzymes involved in the metabolism of xenobiotics .

Propiedades

IUPAC Name |

4-(propan-2-ylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7(2)11-9-5-3-8(4-6-9)10(12)13/h3-7,11H,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGURDCUILNHQJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC=C(C=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70300807 |

Source

|

| Record name | Benzoic acid, 4-[(1-methylethyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70300807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121086-18-8 |

Source

|

| Record name | Benzoic acid, 4-[(1-methylethyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70300807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[b]thiophene-2-carbonyl chloride](/img/structure/B1267047.png)

![2-Methylbenzo[d]thiazole-6-carbonitrile](/img/structure/B1267053.png)

![3,4-Dibromothieno[2,3-b]thiophene](/img/structure/B1267057.png)